(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1354004-64-0) is a chiral piperidine derivative featuring a tert-butyl ester group at the 1-position and a carboxymethyl-cyclopropyl-amino substituent at the 3-position. This compound is a key intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics or protease inhibitors due to its stereochemical rigidity and functional versatility.
Properties
IUPAC Name |
2-[cyclopropyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-8-4-5-12(9-16)17(10-13(18)19)11-6-7-11/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOURPOPDOQWCP-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113290 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)cyclopropylamino]-, 1-(1,1-dimethylethyl) ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354004-64-0 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)cyclopropylamino]-, 1-(1,1-dimethylethyl) ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354004-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)cyclopropylamino]-, 1-(1,1-dimethylethyl) ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 1354004-64-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H25N3O4, with a molecular weight of approximately 298.383 g/mol. Its structure features a piperidine ring, a cyclopropyl group, and a carboxymethyl side chain, which contribute significantly to its reactivity and biological interactions .
Pharmacological Potential
Research indicates that this compound exhibits notable biological activities, particularly in the realm of neuropharmacology. It has been studied for its role as a modulator of neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Key Biological Activities:
- Neuropharmacological Effects: The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and receptor activity.
- Inhibitory Activity: Preliminary studies suggest that derivatives of piperidine compounds can inhibit enzymes such as cathepsin K, which is relevant in bone resorption and osteoporosis treatment .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways are crucial for modifying the compound for various applications in drug development. The complexity of these reactions highlights the need for precise methodologies to achieve high yields and purity .
Case Studies and Research Findings
Several studies have explored the biological activity and pharmacokinetics of related compounds, providing insights into the potential therapeutic applications of this compound.
Table 1: Comparative Biological Activity
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C14H25N3O4 | Contains a cyclopropyl group | Neuropharmacological modulation |
| (R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | C14H25N3O4 | Stereoisomer with potential differences in activity | Similar pharmacological profile |
| (R)-4-(Carboxymethyl-cyclohexyl-amino)-piperidine | C15H27N3O2 | Cyclohexane ring instead of cyclopropyl | Altered steric properties affecting activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a family of tert-butyl ester-modified piperidines. Below is a comparative analysis of its analogs:
*Note: The molecular weight for CAS 1354029-67-6 (294.935 g/mol) conflicts with its formula (C17H31N3O3 ≈ 325.44 g/mol). This discrepancy may reflect an error in the source material.
Key Research Findings
Reactivity and Stability
- The carboxymethyl-cyclopropyl-amino group in the target compound enables hydrogen bonding and chelation, making it suitable for metalloenzyme inhibition. In contrast, chloro-acetyl analogs (CAS 1353995-93-3) exhibit higher electrophilicity, favoring reactions with thiols or amines.
- Hydroxy-ethylsulfanyl derivatives (CAS 1353994-50-9) demonstrate improved aqueous solubility (>50 mg/mL) compared to the carboxymethyl analog, which is likely less soluble due to its carboxylic acid group.
Q & A
Q. What protocols ensure safe handling of tert-butyl esters with unknown toxicity profiles?
- Methodological Answer : Follow OSHA/CLP guidelines ():
- Use fume hoods, nitrile gloves, and safety goggles.
- Implement spill containment measures (e.g., absorbent pads for hydrophobic compounds).
- Refer to analogs (e.g., tert-butyl 4-cyano-piperidine carboxylate in ) for hazard extrapolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
